An In-depth Technical Guide to the Physicochemical Properties of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Overview
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a lithium salt of a carboxylic acid featuring a dioxane ring system. This compound and its parent carboxylic acid are of interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The 2,2-dimethyl-1,3-dioxane moiety serves as a stable protecting group for a 1,3-diol, a common structural motif in many biologically active molecules and complex organic structures. The presence of the carboxylate group provides a handle for further chemical transformations, making it a versatile building block in the synthesis of novel compounds.
This guide provides a comprehensive overview of the known and inferred physicochemical properties of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate, its parent carboxylic acid, and the methodologies for their synthesis and characterization.
Compound Identifiers:
| Compound | CAS Number | Molecular Formula |
| Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate | 2007921-07-3 | C₇H₁₁LiO₄ |
| 2,2-dimethyl-1,3-dioxane-5-carboxylic acid | 162635-09-8 | C₇H₁₂O₄ |
Chemical Structure:
Figure 1. Chemical structures of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (left) and Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (right).
Synthesis and Purification
The synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a two-step process involving the formation of the parent carboxylic acid followed by its conversion to the corresponding lithium salt.
Part 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
The parent carboxylic acid is typically synthesized via the protection of a dihydroxy-substituted malonic acid derivative with acetone, often in the presence of an acid catalyst. A general and effective method is the reaction of 2,2-bis(hydroxymethyl)propionic acid with 2,2-dimethoxypropane in acetone, catalyzed by p-toluenesulfonic acid[1].
Experimental Protocol: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2-bis(hydroxymethyl)propionic acid.
-
Solvent and Reagents: Suspend the starting material in acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 8 hours)[1].
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Part 2: Synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
The lithium salt is prepared by a straightforward acid-base reaction between the carboxylic acid and a lithium base, such as lithium hydroxide.
Experimental Protocol: Synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
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Dissolution: Dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in a suitable solvent, such as methanol.
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Neutralization: Add a stoichiometric amount of lithium hydroxide monohydrate, also dissolved in methanol, to the carboxylic acid solution while stirring.
-
Isolation: The lithium salt will precipitate from the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Core Physicochemical Properties
Due to the limited availability of experimental data for Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate, the following table includes data for the parent carboxylic acid and inferred properties for the lithium salt based on general characteristics of lithium carboxylates.
| Property | 2,2-dimethyl-1,3-dioxane-5-carboxylic acid | Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (Inferred) |
| Molecular Weight | 160.17 g/mol | 166.10 g/mol |
| Appearance | Solid or liquid | White to off-white solid |
| Melting Point | Data not available. A related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has a melting point. | Expected to be higher than the parent acid and likely decomposes at elevated temperatures. |
| Solubility | Soluble in polar organic solvents. | Expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely to be low. The small size and high charge density of the lithium ion can increase the covalent character of the salt, potentially enhancing its solubility in some organic solvents compared to other alkali metal salts[2]. |
| pKa of Parent Acid | Estimated to be around 4-5, typical for carboxylic acids. A similar compound, Meldrum's acid, has a pKa of 4.97[3]. | Not applicable. |
| Hygroscopicity | Likely low. | Lithium salts, including some carboxylates, can be hygroscopic. The degree of hygroscopicity will depend on the crystal lattice energy and the exposure to atmospheric moisture. |
Structural and Spectroscopic Characterization
The following section details the expected spectroscopic data for both the parent carboxylic acid and its lithium salt, based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Parent Acid: The spectrum is expected to show a singlet for the two methyl groups on the dioxane ring (around 1.4 ppm), multiplets for the methylene protons of the dioxane ring, a multiplet for the proton at the 5-position, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Lithium Salt: The spectrum will be similar to the parent acid, but the carboxylic acid proton signal will be absent. The chemical shifts of the protons on the dioxane ring may experience slight shifts upon deprotonation.
¹³C NMR:
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Parent Acid: Expected signals include those for the methyl carbons, the quaternary carbon of the acetal, the methylene carbons of the dioxane ring, the methine carbon at the 5-position, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm)[4]. For the related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carbonyl carbon appears at 179.52 ppm[1].
-
Lithium Salt: The spectrum will be very similar to the parent acid, with the carbonyl carbon signal potentially shifting slightly upon salt formation.
Infrared (IR) Spectroscopy
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Parent Acid: The IR spectrum will be characterized by a broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching vibration is expected between 1730 and 1700 cm⁻¹ for a saturated carboxylic acid. A C-O stretching band will also be present between 1320 and 1210 cm⁻¹[5].
-
Lithium Salt: The broad O-H band will disappear. The C=O stretching frequency of the carboxylate anion will shift to a lower wavenumber, typically appearing as two bands: an asymmetric stretch between 1650 and 1550 cm⁻¹ and a symmetric stretch between 1450 and 1360 cm⁻¹.
Mass Spectrometry (MS)
-
Parent Acid (as an ester or silyl derivative for GC-MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, though it may be weak. Common fragmentation patterns would involve the loss of the carboxyl group and fragmentation of the dioxane ring.
-
Lithium Salt (using ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show the carboxylate anion at m/z corresponding to [M-H]⁻ of the parent acid. In positive ion mode, adducts with lithium or other cations may be observed.
Workflow Diagram: Analytical Characterization
Caption: Analytical workflow for the characterization of the target compound.
Thermal Analysis & Stability
Thermal analysis techniques are crucial for determining the stability and degradation profile of chemical compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate, TGA can be used to:
-
Determine the onset of thermal decomposition. Lithium carboxylates generally decompose at high temperatures[6].
-
Identify the presence of bound water or solvent molecules by observing mass loss at lower temperatures.
-
The final decomposition product of many lithium carboxylates is lithium carbonate (Li₂CO₃)[6].
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. For the target compound, DSC can reveal:
-
The melting point of the parent carboxylic acid.
-
The decomposition temperature of the lithium salt, which often coincides with an exothermic event.
-
Other solid-state phase transitions that may occur upon heating[7][8].
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan into the instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: Analyze the resulting thermogram to identify mass loss events (TGA) or thermal transitions (DSC).
Applications in Research and Drug Development
The 2,2-dimethyl-1,3-dioxane moiety is a valuable tool in organic synthesis, primarily as a protecting group for 1,3-diols. This protection strategy is frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
-
Protecting Group Chemistry: The acetal group is stable to a wide range of reaction conditions, such as basic and nucleophilic reagents, but can be readily removed under acidic conditions to reveal the diol functionality.
-
Chiral Building Blocks: Chiral versions of dioxane-containing molecules can serve as valuable starting materials for the asymmetric synthesis of drugs.
-
Modification of API Properties: The introduction of a dioxane-containing fragment into a drug molecule can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
-
Drug Delivery: Carboxylate-containing molecules can be used as linkers in prodrug strategies or to attach drugs to carrier molecules for targeted delivery.
Diagram: Role in a Prodrug Strategy
Caption: Conceptual diagram of the dioxane-carboxylate as a cleavable linker in a prodrug.
Conclusion
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on the lithium salt itself is not widely available, its physicochemical properties can be reasonably inferred from its parent carboxylic acid and the general behavior of lithium carboxylates. The synthetic routes are straightforward, and a variety of analytical techniques can be employed for its characterization. The inherent stability of the dioxane ring as a protecting group, combined with the reactivity of the carboxylate, ensures its continued relevance in the development of new chemical entities. Further research into the specific properties of this and related compounds is warranted to fully explore their potential applications.
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